molecular formula C7H11NO B1488094 N-(2-methylbut-3-ynyl)acetamide CAS No. 21604-47-7

N-(2-methylbut-3-ynyl)acetamide

Cat. No. B1488094
CAS RN: 21604-47-7
M. Wt: 125.17 g/mol
InChI Key: MRNTVVDLCXKBOO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of N-(2-methylbut-3-ynyl)acetamide is 125.17 . The IUPAC name is N-(1,1-dimethyl-2-propynyl)acetamide . The InChI code is 1S/C7H11NO/c1-5-7(3,4)8-6(2)9/h1H,2-4H3,(H,8,9) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 102-106 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Studies

  • Acetamide derivatives are synthesized for various applications, including as muscarinic agonists, showcasing their potential in biochemical applications. For example, substituted N-(silatran-1-ylmethyl)acetamides demonstrate partial muscarinic agonist activity, indicating their potential for binding to cholinoreceptors in ileal smooth muscle (Pukhalskaya et al., 2010).
  • Another study focused on the synthesis of N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide, highlighting the compound's structural characterization through various spectroscopic analyses (Durgadas et al., 2013).

Biological and Photovoltaic Applications

  • Research on bioactive benzothiazolinone acetamide analogs has shown their potential in photovoltaic efficiency modeling and ligand-protein interactions. These compounds exhibit good light harvesting efficiency and binding affinity with Cyclooxygenase 1 (COX1), suggesting their utility in dye-sensitized solar cells (DSSCs) and as ligands for biological targets (Mary et al., 2020).

Anticancer Activity

  • The synthesis and biological evaluation of thiazole derivatives as anticancer agents have been explored, with certain compounds showing high selectivity against human lung adenocarcinoma cells. This research points to the therapeutic potential of acetamide derivatives in cancer treatment (Evren et al., 2019).

Thermodynamic Properties

  • An extensive thermodynamic study of acetamide and its derivatives provided insights into their phase behavior, vapor pressures, and heat capacities. These findings contribute to a deeper understanding of the physical properties of acetamide derivatives, which is essential for their application in various industrial processes (Štejfa et al., 2020).

Synthesis Methods and Chemical Properties

  • Studies on the synthesis and characterization of various acetamide derivatives, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, highlight the importance of understanding the chemical properties and synthesis routes of these compounds for their application in medicinal chemistry and material science (Zhong-cheng & Shu, 2002).

Safety and Hazards

The safety information available indicates that N-(2-methylbut-3-ynyl)acetamide is a warning hazard . The hazard statements include H315, H319, and H335 . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

N-(2-methylbut-3-ynyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-4-6(2)5-8-7(3)9/h1,6H,5H2,2-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNTVVDLCXKBOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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